N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide
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Overview
Description
N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and an acetamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired pyridazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and the use of environmentally friendly catalysts are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Used in the synthesis of pyrrole derivatives.
Uniqueness
N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, a phenyl group, and an acetamide moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(19)16-13-12(17(2)3)9-15-18(14(13)20)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQJQHOLCQFHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN(C1=O)C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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